molecular formula C18H21ClN2O3S B444876 1-(4-CHLOROBENZENESULFONYL)-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE

1-(4-CHLOROBENZENESULFONYL)-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE

Cat. No.: B444876
M. Wt: 380.9g/mol
InChI Key: BJPIPFHEKPGGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-CHLOROBENZENESULFONYL)-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-benzenesulfonyl group and a 4-methoxy-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZENESULFONYL)-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE typically involves the following steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 4-chloro-benzenesulfonyl group: The piperazine ring is then reacted with 4-chloro-benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperazine derivative.

    Introduction of the 4-methoxy-benzyl group: Finally, the sulfonylated piperazine derivative is reacted with 4-methoxy-benzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also employ continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZENESULFONYL)-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide or thiol derivative under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted piperazine derivatives with various functional groups.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and other oxidized derivatives.

    Reduction Reactions: Products include sulfides, thiols, and other reduced derivatives.

Scientific Research Applications

1-(4-CHLOROBENZENESULFONYL)-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various cellular pathways, including signal transduction, apoptosis, and cell proliferation, depending on the specific biological context.

Comparison with Similar Compounds

1-(4-CHLOROBENZENESULFONYL)-4-[(4-METHOXYPHENYL)METHYL]PIPERAZINE can be compared with other similar compounds, such as:

    1-(4-Chloro-benzenesulfonyl)-4-benzyl-piperazine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    1-(4-Methoxy-benzenesulfonyl)-4-(4-chloro-benzyl)-piperazine: Has the positions of the chloro and methoxy groups reversed, which may lead to different chemical and biological properties.

    1-(4-Chloro-benzenesulfonyl)-4-(4-hydroxy-benzyl)-piperazine: Contains a hydroxy group instead of a methoxy group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[(4-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H21ClN2O3S/c1-24-17-6-2-15(3-7-17)14-20-10-12-21(13-11-20)25(22,23)18-8-4-16(19)5-9-18/h2-9H,10-14H2,1H3

InChI Key

BJPIPFHEKPGGQN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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